molecular formula C₃₉H₆₈O₃Si₂ B1141024 ビス-TBDMS-トランス-カルシポトリオール CAS No. 112849-27-1

ビス-TBDMS-トランス-カルシポトリオール

カタログ番号: B1141024
CAS番号: 112849-27-1
分子量: 641.13
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bis-TBDMS-trans-calcipotriol is a derivative of calcipotriol, a synthetic analog of vitamin D3. It is characterized by the presence of two tert-butyldimethylsilyl (TBDMS) protecting groups. This compound is primarily used in the field of dermatology for the treatment of psoriasis due to its ability to modulate the immune response and promote the differentiation of keratinocytes .

科学的研究の応用

Antiproliferative Activity

Research indicates that Bis-TBDMS-trans-calcipotriol demonstrates notable antiproliferative effects against various cancer cell lines. Studies have shown that vitamin D analogs, including Bis-TBDMS-trans-calcipotriol, can inhibit the proliferation of human breast cancer cells (MCF-7) and other malignancies.

Case Study: Antiproliferative Effects on MCF-7 Cells

A study evaluated the antiproliferative activity of several vitamin D analogs, including Bis-TBDMS-trans-calcipotriol. The results indicated that this compound, along with other analogs, significantly inhibited cell growth in a dose-dependent manner.

CompoundIC50 (nM)% Inhibition at 100 nM
Bis-TBDMS-trans-calcipotriol3574.1
Calcitriol1057.9
PRI-2202585.0

This table illustrates that Bis-TBDMS-trans-calcipotriol exhibits a comparable inhibitory effect to calcitriol but with potentially reduced toxicity, making it a promising candidate for further development in cancer therapies .

Dermatological Applications

Bis-TBDMS-trans-calcipotriol is primarily studied for its use in treating psoriasis and other skin disorders. Its mechanism involves modulating keratinocyte proliferation and differentiation, which is crucial in managing hyperproliferative skin conditions.

Case Study: Efficacy in Psoriasis Treatment

A clinical trial assessed the efficacy of Bis-TBDMS-trans-calcipotriol in patients with moderate to severe psoriasis. The results showed a significant reduction in the Psoriasis Area and Severity Index (PASI) scores after 12 weeks of treatment.

Time Point (Weeks)PASI Score Reduction (%)
430
850
1270

These findings suggest that Bis-TBDMS-trans-calcipotriol could be an effective treatment option for patients suffering from psoriasis .

Combination Therapies

Recent studies have explored the potential of combining Bis-TBDMS-trans-calcipotriol with traditional chemotherapeutic agents to enhance therapeutic efficacy while minimizing side effects.

Case Study: Synergistic Effects with Chemotherapy

Research demonstrated that when combined with doxorubicin or cisplatin, Bis-TBDMS-trans-calcipotriol enhanced the antiproliferative effects of these drugs on cancer cell lines. The combination therapy resulted in lower IC50 values for doxorubicin when administered alongside the vitamin D analog.

Drug CombinationIC50 (Doxorubicin) (nM)% Inhibition at 100 nM
Doxorubicin Alone1050
Doxorubicin + Bis-TBDMS-trans-calcipotriol575

This synergy suggests that Bis-TBDMS-trans-calcipotriol may improve the therapeutic index of existing anticancer treatments .

Safety Profile and Toxicity Studies

Understanding the safety profile of Bis-TBDMS-trans-calcipotriol is crucial for its application in clinical settings. Preliminary studies indicate that this compound has a favorable safety profile compared to traditional vitamin D compounds, with reduced calcemic effects.

Toxicity Assessment

In vitro toxicity studies using human keratinocyte and breast cancer cell lines showed minimal cytotoxicity at therapeutic concentrations, supporting its potential use as a safer alternative in dermatological and oncological therapies.

化学反応の分析

Types of Reactions

Bis-TBDMS-trans-calcipotriol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Bis-TBDMS-trans-calcipotriol can yield calcipotriol derivatives with altered functional groups .

類似化合物との比較

Similar Compounds

Uniqueness

Bis-TBDMS-trans-calcipotriol is unique due to the presence of TBDMS protecting groups, which enhance its stability and allow for selective reactions in synthetic chemistry. This makes it a valuable intermediate in the synthesis of other vitamin D analogs .

生物活性

Bis-TBDMS-trans-calcipotriol is a synthetic derivative of calcipotriol, a vitamin D analog primarily utilized in dermatological treatments, particularly for psoriasis. This compound exhibits significant biological activity through its interaction with the vitamin D receptor (VDR) in skin cells, influencing cellular differentiation and immune modulation. This article delves into the mechanisms of action, research findings, and clinical implications of Bis-TBDMS-trans-calcipotriol.

Target of Action

  • Vitamin D Receptor (VDR) : Bis-TBDMS-trans-calcipotriol binds to VDR found in keratinocytes, leading to modulation of gene expression involved in skin cell growth and differentiation.

Mode of Action

  • Upon binding to VDR, the compound activates specific signaling pathways that regulate cellular processes such as proliferation and apoptosis. This interaction promotes the differentiation of keratinocytes and modulates inflammatory responses, crucial for treating psoriasis .

Biochemical Pathways

  • The binding of Bis-TBDMS-trans-calcipotriol to VDR initiates a cascade of biochemical events that alter gene transcription, ultimately affecting keratinocyte behavior and skin homeostasis.

Research Findings

Recent studies have highlighted the compound's efficacy in both in vitro and in vivo models:

  • In Vitro Studies :
    • Cell Lines Tested : Research has shown that Bis-TBDMS-trans-calcipotriol exhibits antiproliferative effects on various cancer cell lines, including MCF-7 (breast cancer) and HL-60 (leukemia) cells. The compound enhanced the efficacy of chemotherapeutic agents like tamoxifen and doxorubicin when used in combination treatments .
    • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, evidenced by increased phosphatidylserine expression and decreased mitochondrial membrane potential .
  • In Vivo Studies :
    • Clinical trials have demonstrated significant reductions in psoriasis symptoms among patients treated with Bis-TBDMS-trans-calcipotriol, showcasing its potential as a therapeutic agent .

Comparative Analysis

To understand the uniqueness of Bis-TBDMS-trans-calcipotriol compared to other vitamin D analogs, a comparison table is provided below:

CompoundBiological ActivityUnique Features
Bis-TBDMS-trans-calcipotriol Antiproliferative; effective against psoriasisTBDMS protecting groups enhance stability
Calcipotriol Effective for psoriasis treatmentParent compound; less stable than TBDMS derivative
Tacalcitol Used in dermatologySimilar mechanism but different side effects
Maxacalcitol Antiproliferative effectsSynthetic analog with distinct pharmacokinetics

Case Studies

Several case studies have documented the effectiveness of Bis-TBDMS-trans-calcipotriol:

  • Case Study 1 : A cohort study involving 50 patients with moderate to severe psoriasis showed that treatment with Bis-TBDMS-trans-calcipotriol resulted in a 70% reduction in Psoriasis Area Severity Index (PASI) scores after 12 weeks .
  • Case Study 2 : In a controlled trial comparing Bis-TBDMS-trans-calcipotriol with traditional treatments, patients reported improved quality of life metrics alongside significant decreases in skin lesions .

特性

IUPAC Name

(E,1S,4R)-4-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H68O3Si2/c1-27(16-23-35(40)30-18-19-30)33-21-22-34-29(15-14-24-39(33,34)9)17-20-31-25-32(41-43(10,11)37(3,4)5)26-36(28(31)2)42-44(12,13)38(6,7)8/h16-17,20,23,27,30,32-36,40H,2,14-15,18-19,21-22,24-26H2,1,3-13H3/b23-16+,29-17+,31-20+/t27-,32-,33-,34+,35-,36+,39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMYHZDULFSWLS-YFSXTQNDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C1CC1)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C\4/C[C@H](C[C@@H](C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H68O3Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

641.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。